molecular formula C28H24F3NO6S3 B14939186 dimethyl 2-[6-ethoxy-2,2-dimethyl-3-thioxo-1-{[4-(trifluoromethyl)phenyl]carbonyl}-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate

dimethyl 2-[6-ethoxy-2,2-dimethyl-3-thioxo-1-{[4-(trifluoromethyl)phenyl]carbonyl}-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate

Cat. No.: B14939186
M. Wt: 623.7 g/mol
InChI Key: HQSBKTIVWDRFPY-UHFFFAOYSA-N
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Description

Dimethyl 2-[6-ethoxy-2,2-dimethyl-3-thioxo-1-{[4-(trifluoromethyl)phenyl]carbonyl}-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate is a heterocyclic compound featuring a fused quinoline-dithiole core. Its structure includes:

  • 6-ethoxy substituent: Enhances lipophilicity and modulates electronic properties.
  • Dimethyl 1,3-dithiole-4,5-dicarboxylate moiety: A planar, conjugated system that may facilitate π-π stacking interactions in biological targets.

The synthesis of such derivatives often involves 1,3-dipolar cycloaddition and retro-cycloaddition steps, as seen in analogous systems (e.g., dimethyl 2-thioxo-1,3-dithiol-4,5-dicarboxylate synthesis via ethylene trithiocarbonate and dimethyl acetylenedicarboxylate) .

Properties

Molecular Formula

C28H24F3NO6S3

Molecular Weight

623.7 g/mol

IUPAC Name

dimethyl 2-[6-ethoxy-2,2-dimethyl-3-sulfanylidene-1-[4-(trifluoromethyl)benzoyl]quinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate

InChI

InChI=1S/C28H24F3NO6S3/c1-6-38-16-11-12-18-17(13-16)19(26-40-20(24(34)36-4)21(41-26)25(35)37-5)22(39)27(2,3)32(18)23(33)14-7-9-15(10-8-14)28(29,30)31/h7-13H,6H2,1-5H3

InChI Key

HQSBKTIVWDRFPY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C)C(=O)C4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of DIMETHYL 2-[6-ETHOXY-2,2-DIMETHYL-3-THIOXO-1-[4-(TRIFLUOROMETHYL)BENZOYL]-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE involves multiple steps. The synthetic route typically starts with the preparation of the quinoline derivative, followed by the introduction of the thioxo group and the ethoxy group. The final steps involve the formation of the dithiole ring and the introduction of the dimethyl and trifluoromethyl groups. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

DIMETHYL 2-[6-ETHOXY-2,2-DIMETHYL-3-THIOXO-1-[4-(TRIFLUOROMETHYL)BENZOYL]-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE undergoes various chemical reactions including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has potential applications as a probe for studying biological processes due to its unique structure. In medicine, it may be investigated for its potential therapeutic properties. In industry, it can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of DIMETHYL 2-[6-ETHOXY-2,2-DIMETHYL-3-THIOXO-1-[4-(TRIFLUOROMETHYL)BENZOYL]-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Functional Differences

Table 1: Substituent Comparison and Implications
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Key Properties
Target Compound Quinoline-dithiole 6-ethoxy, 4-(trifluoromethyl)phenyl carbonyl ~648.6* High lipophilicity, potential kinase inhibition
Dimethyl 2-(1-(2-fluorobenzoyl)-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate Quinoline-dithiole 2-fluorobenzoyl ~606.5 Moderate metabolic stability, fluorinated aromatic interactions
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Imidazo-pyridine 4-nitrophenyl, cyano ~561.5 Nitro group enhances redox activity; solid-state stability (m.p. 243–245°C)
6,7-Dimethoxy-1-methyl-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide Dihydroisoquinoline 6,7-dimethoxy, N-phenylcarboxamide ~368.4 Methoxy groups improve solubility; carboxamide supports hydrogen bonding

*Calculated based on formula.

Key Observations :

  • The trifluoromethyl group in the target compound distinguishes it from fluorobenzoyl analogs, offering stronger electron-withdrawing effects and resistance to oxidative metabolism .
  • Ethoxy vs.

Comparison with Other Systems :

  • Dihydroisoquinoline derivatives (e.g., compounds in ) are synthesized via carboxamide coupling under reflux with K₂CO₃ in DMF, emphasizing nucleophilic acyl substitution .
  • Imidazo-pyridine analogs (e.g., ) require multi-step nitro-group incorporation and recrystallization, highlighting divergent strategies for heterocyclic diversification.
Table 2: Bioactivity and Stability Trends
Compound Class Representative Example LogP* Bioactivity Notes Stability
Quinoline-dithiole Target Compound ~4.2 Hypothesized kinase inhibition (via quinoline core) High thermal stability (predicted)
Dihydroisoquinoline 6,7-Dimethoxy-1-methyl-N-phenylcarboxamide ~2.8 Anticancer activity (literature reports) Moderate (sensitive to hydrolysis)
Imidazo-pyridine Diethyl 8-cyano-7-(4-nitrophenyl)-... ~3.5 Antibacterial (nitro group-mediated redox effects) High (m.p. >240°C)

*Estimated using fragment-based methods.

Critical Insights :

  • The trifluoromethyl group in the target compound may enhance blood-brain barrier penetration compared to non-fluorinated analogs .
  • Dithiole-dicarboxylate systems exhibit higher planarity than dihydroisoquinolines, favoring intercalation with DNA or enzyme pockets .

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